BenchChemオンラインストアへようこそ!

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Lipophilicity Solubility Drug-likeness

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953244-47-8) is a synthetic heterocyclic compound belonging to the 5-phenylisoxazole-3-acetamide chemotype. Its molecular formula is C₁₆H₂₀N₂O₃, with a molecular weight of 288.34 g/mol.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 953244-47-8
Cat. No. B2569681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS953244-47-8
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCCOCCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C16H20N2O3/c1-2-20-10-6-9-17-16(19)12-14-11-15(21-18-14)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,17,19)
InChIKeyUBZGZMLHZWUTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953244-47-8): Procurement-Relevant Structural and Physicochemical Baseline


N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953244-47-8) is a synthetic heterocyclic compound belonging to the 5-phenylisoxazole-3-acetamide chemotype [1]. Its molecular formula is C₁₆H₂₀N₂O₃, with a molecular weight of 288.34 g/mol. The structure features a 5-phenyl-1,2-oxazole core linked via an acetamide bridge to a 3-ethoxypropyl chain, which introduces a terminal ether oxygen absent in close benzyl-substituted analogs. The compound is commercially supplied as a research screening compound with typical purity of 95% . It is cataloged in several screening libraries (e.g., AKOS024486943, F5001-0028), but no peer-reviewed biological activity data or quantitative pharmacological profiling has been published to date [1].

Why N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide Cannot Be Replaced by Benzyl or Aryl-Substituted 5-Phenylisoxazole-3-acetamide Analogs


The 5-phenylisoxazole-3-acetamide scaffold tolerates diverse N-substituents, each of which materially alters key drug-like properties—lipophilicity, hydrogen-bonding capacity, molecular flexibility, and polar surface area—without necessarily requiring a change in the core pharmacophore [1]. Consequently, substituting N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide with a benzyl, 4-chlorobenzyl, or phenyl analog will alter the compound's solubility, permeability, and metabolic stability profile in assay-relevant ways, even if the isoxazole-acetamide core is preserved. The quantitative physicochemical comparisons presented below demonstrate that these substitutions are not interchangeable; a procurement decision based solely on scaffold similarity risks introducing confounding variables into screening cascades, lead optimization, or mechanistic studies [1].

Quantitative Differentiation Evidence for N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide vs. Closest 5-Phenylisoxazole-3-acetamide Analogs


LogP Reduction vs. N-Benzyl and N-(4-Chlorobenzyl) Analogs: Implications for Aqueous Solubility in Biological Assays

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibits a computed XLogP3 of 1.9, compared to 2.8 for N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide and 3.4 for N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide [1][2]. The 0.9–1.5 log unit reduction reflects the greater polarity introduced by the terminal ether oxygen in the 3-ethoxypropyl chain, which is absent in the benzyl and 4-chlorobenzyl substituents. This lower logP is consistent with higher aqueous solubility under standardized assay conditions.

Lipophilicity Solubility Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Capacity vs. N-Benzyl Analog: Potential for Differential Target Engagement

The target compound contains four hydrogen-bond acceptor (HBA) atoms compared to three for N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide [1][2]. The additional HBA is contributed by the ether oxygen in the 3-ethoxypropyl side chain. This increase in HBA count, coupled with a topological polar surface area (TPSA) of 64.4 Ų vs. 55.1 Ų for the benzyl analog, indicates enhanced potential for polar and hydrogen-bond-mediated interactions with biological targets.

Hydrogen bonding Molecular recognition Polar surface area Fragment-based drug discovery

Increased Rotatable Bond Count vs. N-Benzyl Analog: Implications for Conformational Flexibility and Entropic Binding Penalties

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide possesses eight rotatable bonds, compared to five for N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide [1][2]. The three additional rotatable bonds reside in the 3-ethoxypropyl chain. This greater flexibility may influence binding thermodynamics: a more flexible ligand typically incurs a larger entropic penalty upon binding, which can translate into distinct structure-activity relationship (SAR) trends within a congeneric series.

Molecular flexibility Rotatable bonds Conformational entropy Ligand efficiency

Commercial Availability and Supply-Chain Transparency vs. Less-Commonly Stocked Analogs

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is listed by multiple commercial suppliers with standard purity of 95% . While several N-benzyl and N-(4-chlorobenzyl) analogs (e.g., CAS 946226-34-2, 946226-38-6) are also commercially available, the specific combination of the 3-ethoxypropyl substituent with the 5-phenylisoxazole-3-acetamide core represents a discrete catalog item with a unique CAS registry number (953244-47-8), ensuring unambiguous order tracking and inventory management. No quantitative purity difference vs. analogs can be asserted, but the availability of a unique CAS number for this specific substitution pattern reduces procurement ambiguity.

Procurement Commercial availability Purity Supply chain

Procurement-Driven Application Scenarios for N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide Based on Differentiated Physicochemical Properties


Aqueous High-Throughput Screening Campaigns Requiring Moderate Lipophilicity

The target compound's computed XLogP3 of 1.9 places it in a favorable lipophilicity range for aqueous solubility and reduced non-specific binding in biochemical and cell-based high-throughput screens [1]. When designing a screening library subset enriched for compounds with logP < 2.5, this compound provides a distinct entry vs. the more lipophilic N-benzyl (logP 2.8) and N-(4-chlorobenzyl) (logP 3.4) analogs, which carry greater risk of aggregation, poor solubility, and assay interference at equivalent nominal concentrations [1].

Fragment-Based and Structure-Guided Lead Discovery Requiring Additional Polar Interaction Capacity

With four hydrogen-bond acceptors and a TPSA of 64.4 Ų, the compound offers a differentiated polar interaction profile compared to N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide (HBA = 3, TPSA = 55.1 Ų) [1]. This makes it a suitable candidate for fragment-based screens or structure-guided campaigns where establishing additional water-mediated or direct polar contacts with the target protein is a desired design feature. The terminal ether oxygen in the 3-ethoxypropyl chain provides a synthetically accessible handle for further derivatization or for probing polar subpockets [1].

Conformational Flexibility SAR Studies Around the N-Substituent of 5-Phenylisoxazole-3-acetamides

The eight rotatable bonds of N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide—three more than the N-benzyl analog—allow researchers to probe the impact of increased side-chain flexibility on binding thermodynamics and selectivity within a congeneric series [1]. When procuring compounds for matched-pair SAR analysis, the side-by-side comparison of rigid (benzyl) vs. flexible (3-ethoxypropyl) N-substituents can reveal whether conformational entropy plays a significant role in target engagement, guiding subsequent optimization toward more ligand-efficient analogs [1].

Metabolic Stability and CYP Profiling Studies Comparing Ether- vs. Benzyl-Containing Side Chains

The presence of an aliphatic ether moiety in the 3-ethoxypropyl chain, absent in benzyl-substituted analogs, may alter the metabolic liability of the compound. The 3-ethoxypropyl group is potentially more susceptible to O-dealkylation by cytochrome P450 enzymes, whereas benzyl analogs may undergo aromatic oxidation [1]. Procuring both the target compound and its benzyl comparator allows for direct head-to-head metabolic stability assessment in liver microsomes or hepatocytes, generating data that can inform the selection of the most metabolically robust N-substituent for further development [1].

Quote Request

Request a Quote for N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.